molecular formula C8H15NO2 B1474187 (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol CAS No. 1932011-97-6

(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol

Cat. No. B1474187
M. Wt: 157.21 g/mol
InChI Key: JWUBAXLHOBRZLE-HTQZYQBOSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.


Scientific Research Applications

Oxetan Formation and Cyclization

  • The molecule has been studied for its role in the formation of oxetans, a class of chemical compounds. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogues, when treated with base in aqueous conditions, form corresponding oxetans, highlighting the potential use of these compounds in synthesizing cyclic structures (Murai, Ono, & Masamune, 1976).

Synthesis of Bioactive Molecules

  • (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a similar compound, has been synthesized for use as an intermediate in the creation of various bioactive molecules. This highlights the importance of such compounds in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

Bioisostere of Carboxylic Acid

  • Oxetan-3-ol and related structures like (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol have been evaluated as potential bioisosteres for the carboxylic acid functional group, an important aspect in drug development (Lassalas et al., 2017).

Synthesis of Chiral GABA Analogues

  • The synthesis of epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes from (S)-N-tritylhomoserine lactone is another significant application. These compounds are important for research in neurotransmitter analogues and in understanding the structure-activity relationship of these molecules (Papaioannou et al., 1991).

Synthesis of Oxetan-3-ol and Derivatives

  • A study on the synthesis of oxetan-3-ol from epoxy chloropropane reports methods that are relevant for the preparation of compounds like (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol. This process underlines the importance of these compounds in synthetic chemistry, particularly in the creation of novel structures with potential applications in drug discovery (Tianxiang et al., 2016).

Intramolecular Amination

  • Research on tetrahydro-1,3-oxazepines involved the intramolecular amination of cyclopropylmethyl cation, a process that may be related to the chemistry of (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol. This study contributes to the broader understanding of amination reactions in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, consulting scientific literature or databases is recommended. If you have access to a university library, they often have subscriptions to these resources. Alternatively, public databases like PubChem, ChemSpider, and others can provide some of this information. Please remember to evaluate the reliability of your sources when conducting research.


properties

IUPAC Name

(3S,4R)-4-(cyclopropylmethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-5-11-4-7(8)9-3-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBAXLHOBRZLE-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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